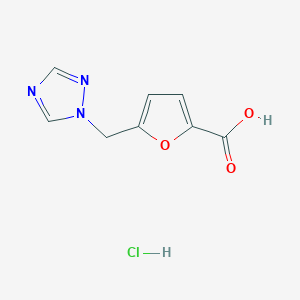
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride, also known as 4-Azepan-1-yl-3-fluorophenyl)amine hydrochloride and 4-Azepan-1-yl-3-fluorophenyl)amine HCl, is a synthetic compound that is used in a variety of scientific research applications. This compound is a derivative of the amine group of compounds, and is a white crystalline solid that is soluble in water. It is a very versatile compound, and can be used in a variety of applications, including in biochemical and physiological research.
Scientific Research Applications
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride has a variety of scientific research applications. It is commonly used as a reagent in biochemical and physiological experiments, as it is a relatively stable compound that can be used to study a variety of biological processes. It is also used as a substrate in enzyme assays, as it can be used to measure the activity of enzymes. Additionally, it is used in a variety of other research applications, such as in the study of drug metabolism, in the synthesis of other compounds, and in the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to various physiological effects, such as decreased inflammation and pain. Additionally, it is believed that (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride may also act as an agonist at certain receptors, such as the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride has been found to have a variety of biochemical and physiological effects. As mentioned previously, it is believed to act as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. Inhibition of these enzymes can lead to decreased inflammation and pain. Additionally, it has been found to act as an agonist at certain receptors, such as the serotonin receptor 5-HT1A. This can lead to a variety of physiological effects, such as decreased anxiety and depression.
Advantages and Limitations for Lab Experiments
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in water, making it easy to use in a variety of experiments. Additionally, it is a relatively inexpensive compound, making it an attractive option for use in research. However, it does have some limitations. For example, it is not as potent as some other compounds, and therefore may not be suitable for use in some experiments. Additionally, it is not a naturally occurring compound, and therefore may not be suitable for use in some studies.
Future Directions
There are a number of potential future directions for research involving (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride. For example, further research could be conducted into its mechanism of action, as well as its potential therapeutic effects. Additionally, further research could be conducted into its potential applications in drug design and development, as well as its potential use in cancer therapy. Additionally, further research could be conducted into its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research could be conducted into its potential applications in the development of new drugs for the treatment of a variety of diseases.
Synthesis Methods
The synthesis of (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride is relatively straightforward. It is synthesized by reacting 4-azepan-1-yl-3-fluorophenyl)amine with hydrochloric acid. This reaction produces the desired product, (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride. The reaction is carried out in aqueous solution, and is typically conducted at room temperature.
properties
IUPAC Name |
4-(azepan-1-yl)-3-fluoroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGOKRBZMYOKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)-3-fluoroaniline;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)
![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid (HCl)](/img/structure/B6350991.png)





![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)